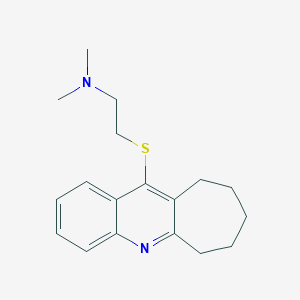
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins, which play a crucial role in the development and progression of various diseases.
Biochemical and Physiological Effects
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein implicated in Alzheimer's disease), and protect dopaminergic neurons (neurons that produce dopamine) from oxidative stress (a key factor in Parkinson's disease). In vivo studies have shown that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, which makes it an ideal tool for studying their structure and function. However, one of the main limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro-. One potential direction is the development of novel derivatives of this compound with improved solubility and potency. Another potential direction is the identification of new target proteins and enzymes for this compound, which could lead to the discovery of new therapeutic applications. Additionally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- involves the reaction of 2-(dimethylamino)ethyl chloride with 6H-Cyclohepta(b)quinoline-5,8-dione in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with sodium sulfide to obtain the final compound.
Scientific Research Applications
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the structure and function of various proteins. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
18833-66-4 |
|---|---|
Product Name |
6H-Cyclohepta(b)quinoline, 11-((2-(dimethylamino)ethyl)thio)-7,8,9,10-tetrahydro- |
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
N,N-dimethyl-2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C18H24N2S/c1-20(2)12-13-21-18-14-8-4-3-5-10-16(14)19-17-11-7-6-9-15(17)18/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3 |
InChI Key |
XKYCQIAYSYCXEE-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCSC1=C2CCCCCC2=NC3=CC=CC=C31 |
Other CAS RN |
18833-66-4 |
synonyms |
11-[[2-(Dimethylamino)ethyl]thio]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
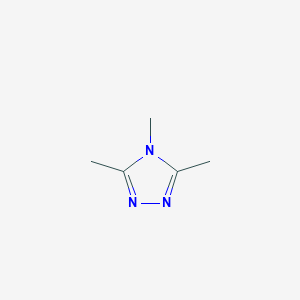
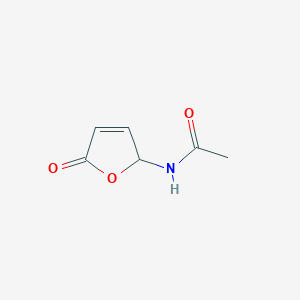
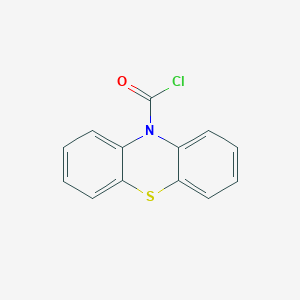
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)


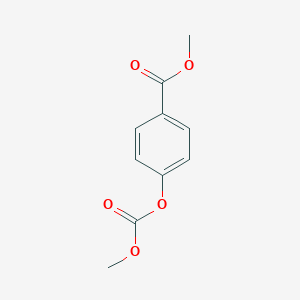
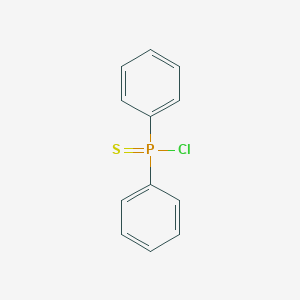

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-yl acetate](/img/structure/B91212.png)
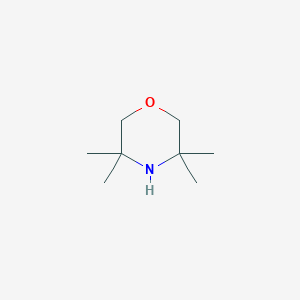

![N,N'-bis[(E)-furan-2-ylmethylideneamino]hexanediamide](/img/structure/B91218.png)